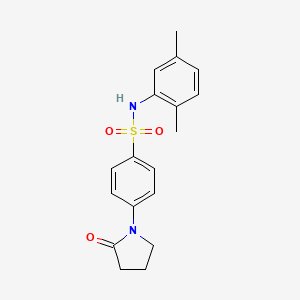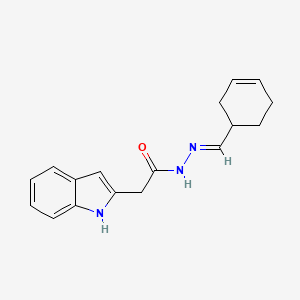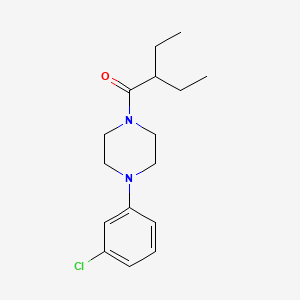
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of nuclear medicine. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is overexpressed in activated microglia and astrocytes. The TSPO is a promising target for imaging and therapy of neuroinflammatory and neurodegenerative diseases.
作用機序
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. The TSPO is involved in the regulation of mitochondrial function, cholesterol transport, and apoptosis. Binding of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide to the TSPO leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to modulate the immune response and reduce neuroinflammation in various animal models of neurodegenerative diseases. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to enhance mitochondrial function and reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its high selectivity for the TSPO, which allows for specific targeting of activated microglia and astrocytes. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also has a relatively long half-life, which allows for longer imaging or treatment windows. However, N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations, including its low brain penetration and potential off-target effects.
将来の方向性
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to optimize the synthesis of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its analogs for improved pharmacokinetic properties and TSPO binding affinity. Another direction is to develop new radiolabeled versions of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide for more sensitive and specific imaging of neuroinflammation and neurodegeneration. Additionally, N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its analogs could be further investigated for their potential therapeutic applications in various neurodegenerative diseases.
合成法
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized by several methods, including the reaction of 2,5-dimethylphenylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-(2-oxo-1-pyrrolidinyl)amine. Another method involves the reaction of 2,5-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and reaction with N-(2-oxo-1-pyrrolidinyl)amine.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in nuclear medicine. It has been labeled with various radionuclides, including carbon-11, fluorine-18, and iodine-125, for imaging purposes. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide PET imaging has been used to visualize and quantify TSPO expression in various neuroinflammatory and neurodegenerative diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been investigated for its potential therapeutic applications in these diseases.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-6-14(2)17(12-13)19-24(22,23)16-9-7-15(8-10-16)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFNDJAFTNGYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)

![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)

![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)

![N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
